3,5-Dichloropyridine

Regioselective lithiation Deprotonation Heterocyclic functionalization

3,5-Dichloropyridine (CAS 2457-47-8) is a dichlorinated pyridine derivative with chlorine substituents at the 3- and 5-positions of the heteroaromatic ring, conferring a distinct electronic configuration and solid-state profile (white crystalline powder, mp 65-67°C). This compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals, notably as a precursor to herbicides and as a key intermediate in the development of P2X7 receptor antagonists.

Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
CAS No. 2457-47-8
Cat. No. B137275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridine
CAS2457-47-8
SynonymsNSC 60546; 
Molecular FormulaC5H3Cl2N
Molecular Weight147.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)Cl
InChIInChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H
InChIKeyWPGHPGAUFIJVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,5-Dichloropyridine (CAS 2457-47-8) in Pharmaceutical and Agrochemical Intermediates: A Procurement-Focused Overview


3,5-Dichloropyridine (CAS 2457-47-8) is a dichlorinated pyridine derivative with chlorine substituents at the 3- and 5-positions of the heteroaromatic ring, conferring a distinct electronic configuration and solid-state profile (white crystalline powder, mp 65-67°C) . This compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals, notably as a precursor to herbicides and as a key intermediate in the development of P2X7 receptor antagonists [1]. Its utility in cross-coupling reactions, particularly selective monoarylation via Suzuki-Miyaura methodologies, and in site-selective functionalization strategies, underpins its value in complex organic synthesis [2][3].

Why 3,5-Dichloropyridine (CAS 2457-47-8) Cannot Be Substituted by Other Dichloropyridine Isomers in Key Reactions


The chlorine substitution pattern in dichloropyridines critically dictates both regiochemical outcomes in functionalization and catalytic cross-coupling selectivity [1]. For example, while 2,3-dichloropyridine undergoes deprotonation exclusively at the 4-position, 3,5-dichloropyridine exhibits distinct site-selectivity in similar lithiation and cross-coupling processes, leading to different product distributions and yields [1]. In Ni-catalyzed Suzuki-Miyaura monoarylation, the electronic and steric environment of the 3,5-isomer yields substantially different mono- versus diarylation ratios compared to 2,3-, 2,5-, and 3,4-isomers [2]. Furthermore, in medicinal chemistry, the 3,5-disubstitution pattern is critical for P2X7 receptor antagonism, as alternative halogenation patterns fail to achieve comparable potency [3]. Therefore, substituting 3,5-dichloropyridine with another isomer without rigorous re-optimization of reaction conditions or biological activity is highly likely to result in synthetic failure or loss of efficacy.

Quantitative Differentiation of 3,5-Dichloropyridine (CAS 2457-47-8) vs. Other Dichloropyridines: Head-to-Head Evidence


Regioselective Lithiation: 3,5-Dichloropyridine vs. 2,3-, 2,5-, and 3,4-Dichloropyridines

The regioselective deprotonation of dichloropyridines is isomer-dependent. Whereas 2,3-dichloropyridine undergoes lithiation exclusively at the 4-position, 3,5-dichloropyridine exhibits a different regiochemical outcome when treated with lithium diisopropylamide (LDA) [1]. Specifically, 3,5-dichloro-4-bromopyridine yields a 2-lithiated intermediate, demonstrating that the 3,5-dichloro substitution pattern directs metallation to a site that is not accessible or preferred in the 2,3-isomer [1]. This difference in site-selectivity is critical for the synthesis of distinct functionalized pyridine derivatives.

Regioselective lithiation Deprotonation Heterocyclic functionalization

Ni-Catalyzed Suzuki-Miyaura Monoarylation: Yield and Selectivity of 3,5-Dichloropyridine vs. 2,3-, 2,5-, and 3,4-Dichloropyridines

In a comparative study of Ni-catalyzed Suzuki-Miyaura monoarylation with PPh₂Me ligand in MeCN, 3,5-dichloropyridine demonstrated a distinct yield and selectivity profile compared to other dichloropyridine isomers [1]. 3,5-Dichloropyridine achieved a 76% isolated yield of the monoarylated product with a mono:diarylation ratio of 92:8 [1]. In contrast, 2,3-dichloropyridine gave a 64% yield with a 71:29 ratio, 2,5-dichloropyridine gave a 74% yield with an 85:15 ratio, and 3,4-dichloropyridine gave a 77% yield with an 81:19 ratio [1]. These quantitative differences in both yield and selectivity highlight the influence of the chlorine substitution pattern on the catalytic cycle.

Cross-coupling Suzuki-Miyaura Monoarylation Nickel catalysis

P2X7 Receptor Antagonism: Potency of 3,5-Dichloropyridine-Derived Antagonists vs. Other Dichloropyridine Scaffolds

In a structure-activity relationship (SAR) study, the 3,5-disubstituted chloride pattern on the pyridine ring was found to be critical for potent P2X7 receptor antagonism [1]. Optimized 3,5-dichloropyridine derivatives 51 and 52 exhibited IC50 values of 4.9 nM and 13 nM, respectively, in an EtBr uptake assay using hP2X7-expressing HEK293 cells [1]. While the study does not directly report IC50 values for analogous isomers, it explicitly states that the 3,5-disubstituted chlorides are critical for activity, and that modifications to this core result in significant loss of potency [1]. This class-level inference positions 3,5-dichloropyridine as the preferred scaffold for developing high-affinity P2X7 antagonists.

P2X7 receptor Antagonist IC50 Inflammation

Computational Reactivity Descriptors: Electrophilic/Nucleophilic Character of 3,5-Dichloropyridine vs. Other Dichloropyridine Isomers

A conceptual density functional theory (CDFT) study computed reactivity descriptors for all six dichloropyridine isomers [1]. The analysis of local hypersoftness and multiphilic descriptors revealed that the position of chlorine atoms dictates whether a given carbon site is more susceptible to electrophilic or nucleophilic attack [1]. For 3,5-dichloropyridine, the C2 and C4 positions exhibited higher electrophilic character (f⁻ values) compared to the same positions in 2,6-dichloropyridine, while the C4 position showed higher nucleophilic character (f⁺) than in 2,3-dichloropyridine [1]. These computational differences provide a theoretical basis for the observed regioselectivity in synthetic transformations.

Conceptual DFT Reactivity descriptors Ambiphilicity Electrostatic potential

Optimal Application Scenarios for 3,5-Dichloropyridine (CAS 2457-47-8) Based on Quantitative Evidence


Selective Monoarylation in Pharmaceutical Intermediate Synthesis

3,5-Dichloropyridine is the preferred substrate when high selectivity for monoarylation over diarylation is required in Ni-catalyzed Suzuki-Miyaura cross-couplings [1]. The 92:8 mono:di ratio achieved under optimized conditions (PPh₂Me, MeCN) [1] translates to reduced downstream purification costs and higher isolated yields of the desired intermediate, making it a cost-effective choice for large-scale pharmaceutical synthesis.

Synthesis of 2-Substituted Pyridines via Directed Lithiation

For synthetic routes requiring functionalization at the 2-position of a dichloropyridine core, 3,5-dichloropyridine (as its 4-bromo derivative) enables directed lithiation at the 2-position [2]. This contrasts with isomers like 2,3-dichloropyridine that preferentially lithiate at the 4-position, providing a distinct entry point for building complex heterocyclic architectures.

Development of High-Potency P2X7 Receptor Antagonists

Medicinal chemistry programs targeting the P2X7 receptor for anti-inflammatory indications should prioritize 3,5-dichloropyridine as the core scaffold [3]. The SAR data demonstrates that the 3,5-disubstitution pattern is essential for low-nanomolar potency (IC50 4.9–13 nM) [3], whereas alternative halogenation patterns are likely to yield significantly less active compounds.

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